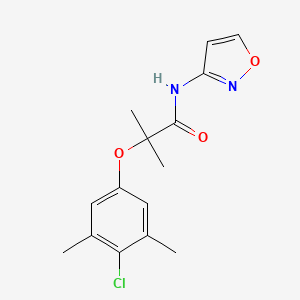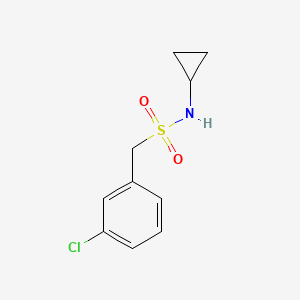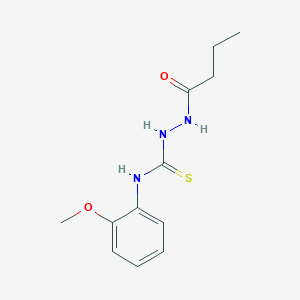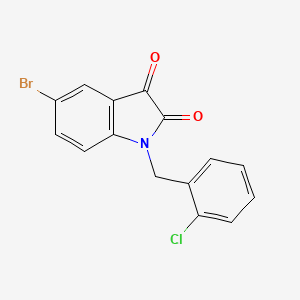
N-(3-methylphenyl)-N-propyl-2-furamide
Overview
Description
N-(3-methylphenyl)-N-propyl-2-furamide, commonly known as 3-Methylfentanyl, is a synthetic opioid drug that has been used for medical purposes as a pain reliever. This drug has been extensively studied for its potential use in scientific research due to its potent analgesic properties.
Mechanism of Action
The mechanism of action of 3-Methylfentanyl is similar to other opioids. It binds to the mu-opioid receptor in the brain and spinal cord, which results in the inhibition of pain signals. This binding also results in the release of dopamine, which produces a feeling of euphoria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Methylfentanyl are similar to other opioids. It produces analgesia, sedation, and a feeling of euphoria. Additionally, it can cause respiratory depression, which can be fatal in high doses.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Methylfentanyl in lab experiments include its potent analgesic properties and its ability to produce a feeling of euphoria. However, its potential for respiratory depression and its high potency make it difficult to use in lab experiments.
Future Directions
Future research on 3-Methylfentanyl could focus on developing new pain relievers that have fewer side effects than current opioids. Additionally, research could focus on developing new treatments for opioid addiction that are more effective than current therapies. Finally, research could investigate the potential use of 3-Methylfentanyl in the treatment of other conditions such as depression and anxiety.
Conclusion:
In conclusion, 3-Methylfentanyl is a synthetic opioid drug that has been extensively studied for its potential use in scientific research. It has potent analgesic properties and has been used in studies investigating the mechanism of action of opioids and to develop new pain relievers. While it has advantages for lab experiments, its high potency and potential for respiratory depression make it difficult to use. Future research could focus on developing new pain relievers and treatments for opioid addiction, as well as investigating the potential use of 3-Methylfentanyl in the treatment of other conditions.
Scientific Research Applications
3-Methylfentanyl has been used extensively in scientific research for its potent analgesic properties. It has been used in animal studies to investigate the mechanism of action of opioids and to develop new pain relievers. Additionally, it has been used in studies investigating the effects of opioids on the central nervous system and to develop new treatments for opioid addiction.
properties
IUPAC Name |
N-(3-methylphenyl)-N-propylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-3-9-16(13-7-4-6-12(2)11-13)15(17)14-8-5-10-18-14/h4-8,10-11H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQUHEXNNKFGOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=CC=CC(=C1)C)C(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-(4-tert-butylphenyl)-3-{[(4-chlorophenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B4643788.png)



![5-({[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B4643819.png)

![tert-butyl 2-[(cyclopentylamino)carbonothioyl]hydrazinecarboxylate](/img/structure/B4643827.png)
![ethyl 2-(3-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4643830.png)
![N-[3-({[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B4643838.png)
![3-[(4-iodophenyl)amino]-1-(5-methyl-2-furyl)-1-propanone](/img/structure/B4643844.png)

![N-[2-bromo-4-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4643866.png)